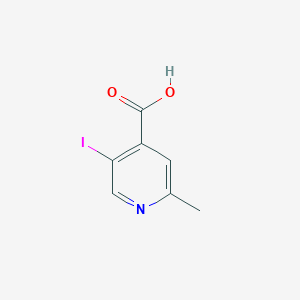

5-Iodo-2-methylpyridine-4-carboxylic acid

Description

5-Iodo-2-methylisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It features an iodine atom at the 5-position and a methyl group at the 2-position on the isonicotinic acid framework

Properties

CAS No. |

88482-18-2 |

|---|---|

Molecular Formula |

C7H6INO2 |

Molecular Weight |

263.03 g/mol |

IUPAC Name |

5-iodo-2-methylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6INO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) |

InChI Key |

DWSKCYQLZAUJCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylisonicotinic acid typically involves the iodination of 2-methylisonicotinic acid. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 5-Iodo-2-methylisonicotinic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Common Reaction Types

The compound participates in several reaction types, leveraging its iodine substituent and carboxylic acid group:

Substitution Reactions

-

Mechanism : The iodine atom undergoes nucleophilic aromatic substitution (S_NAr), facilitated by the electron-withdrawing carboxylic acid group.

-

Reagents : Amines, thiols, or other nucleophiles under basic conditions.

-

Outcome : Replacement of iodine with nucleophiles, forming derivatives for medicinal chemistry applications.

Coupling Reactions

-

Mechanism : Cross-coupling reactions (e.g., Suzuki or Sonogashira) using metal catalysts (e.g., Pd, Cu).

-

Reagents : Boronic acids, alkenes, or alkynes with catalysts.

-

Outcome : Formation of biaryl or heteroaryl compounds, useful in drug discovery.

Decarboxylative Halogenation

-

Mechanism : Decarboxylation of the carboxylic acid group releases CO₂, while iodine is incorporated via radical intermediates .

-

Outcome : Formation of alkyl iodides or iodinated pyridines, depending on reaction conditions .

Radical-Mediated Pathways

In decarboxylative halogenation, the reaction proceeds via a radical chain mechanism :

-

Initiation : Homolytic cleavage of iodine (I₂) or lead-iodide complexes generates iodine radicals .

-

Propagation : Attack on the carboxylic acid group, leading to decarboxylation and formation of alkyl radicals .

-

Termination : Recombination of radicals or trapping by iodine donors .

| Step | Key Intermediate | Product |

|---|---|---|

| Initiation | Iodine radicals (I- ) | Alkyl radicals |

| Propagation | Lead(IV)-carboxylate complexes | CO₂ and alkyl iodides |

| Termination | Radical recombination | Stable products |

Covalent Bond Formation in Medicinal Chemistry

The iodine substituent enables covalent binding to biological targets (e.g., enzymes):

-

Electrophilic Attack : The iodine acts as an electrophilic site for nucleophilic residues (e.g., cysteine thiols).

-

Target Inhibition : Covalent modification of enzymes or receptors, leading to pathway modulation.

Analytical Characterization

The compound’s structure and reaction outcomes are verified using:

-

NMR spectroscopy : To confirm regioselectivity of iodination and substitution patterns.

-

IR spectroscopy : To identify the presence of the carboxylic acid group (-COOH).

Research Challenges and Trends

-

Selectivity : Balancing iodination efficiency with carboxylic acid stability remains a challenge.

-

Sustainability : Exploration of solvent-free or microwave-assisted methods to reduce environmental impact.

This compound’s versatility in substitution, coupling, and decarboxylation makes it a valuable intermediate in drug development and materials science .

Scientific Research Applications

5-Iodo-2-methylisonicotinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Material Science: This compound is employed in the synthesis of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various organic synthesis processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the iodine atom can enhance its binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Isonicotinic Acid: Lacks the iodine and methyl groups, making it less reactive in certain chemical reactions.

2-Methylisonicotinic Acid:

5-Iodoisonicotinic Acid: Similar but lacks the methyl group, which can influence its chemical properties and biological activities.

Uniqueness: 5-Iodo-2-methylisonicotinic acid is unique due to the presence of both the iodine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific structural features.

Biological Activity

5-Iodo-2-methylpyridine-4-carboxylic acid (IMCA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of IMCA, including its mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C7H7IN2O

- Molecular Weight : 262.05 g/mol

- IUPAC Name : this compound

- CAS Number : 88482-19-3

The presence of iodine and a carboxylic acid group in IMCA's structure contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it versatile in synthetic applications .

IMCA's biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and carboxylic acid group enhance its binding capabilities, influencing various biochemical pathways. Research indicates that IMCA may modulate enzyme activities and protein interactions, which are critical for its therapeutic effects .

Antimicrobial Properties

Several studies have explored the antimicrobial potential of IMCA. For instance, derivatives of pyridine compounds have shown significant activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . IMCA's structural characteristics may contribute to its effectiveness in inhibiting bacterial growth.

Anti-inflammatory Effects

Research has indicated that pyridine derivatives, including IMCA, exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for developing anti-inflammatory drugs .

Cancer Research

IMCA has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and interference with cell cycle progression .

Case Studies

-

Antimicrobial Screening :

A study evaluated the activity of IMCA derivatives against a panel of antibiotic-resistant bacteria. Results indicated that certain derivatives displayed significant inhibition zones compared to control groups, suggesting potential as therapeutic agents against resistant infections . -

Anti-inflammatory Mechanism :

In vitro assays demonstrated that IMCA reduced the production of inflammatory markers in macrophage cell lines. This suggests that the compound could be developed into a treatment for inflammatory diseases . -

Cancer Cell Line Studies :

Research involving various cancer cell lines showed that IMCA induces cell death through caspase activation pathways. The findings highlight its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Iodo-2-methylpyridine | Contains iodine; potential antimicrobial | Effective against MRSA |

| 5-Bromo-2-methylpyridine | Bromine instead of iodine; different reactivity | Reduced antimicrobial activity |

| 2-Methylpyridine | Lacks halogen; less reactive | Limited biological activity |

IMCA is unique due to the combination of the iodine atom and carboxylic acid group, which enhances its reactivity and biological properties compared to other pyridine derivatives .

Q & A

Q. What role does this compound play in fragment-based drug design?

- Methodological Answer : As a fragment library component, its rigid structure and halogen bond donor (iodine) enable target engagement in protein binding pockets. Screen against enzyme targets (e.g., kinases) via SPR (surface plasmon resonance) or X-ray crystallography. Optimize affinity by derivatizing the carboxylic acid into amides or esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.